5-((4-Methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
Triazole derivatives can be synthesized using a variety of methods. For instance, one common method involves the reaction of an azide with an alkyne, a process known as the Huisgen cycloaddition .Molecular Structure Analysis
The triazole ring can exist in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole. The difference between these two isomers lies in the position of the nitrogen atoms in the ring .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions, including alkylation, acylation, and nucleophilic substitution . They can also act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
Triazoles are generally stable compounds. They are resistant to oxidation and reduction, but can be hydrolyzed under acidic or alkaline conditions .Scientific Research Applications
Anticancer Activity
Triazole derivatives have been reported to exhibit selectivity against cancer cell lines, suggesting their potential use in cancer therapy .
Antimicrobial Properties
Triazoles are known for their antimicrobial activities, which could make them valuable in developing new antibiotics .
Anti-HIV and Antitubercular
Some triazoles have demonstrated activities against HIV and tuberculosis, indicating their use in treating these diseases .
Anti-inflammatory and Neuroprotective Properties
Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties .
Analgesic Effects
Triazoles have been associated with analgesic properties, potentially useful for pain management .
Enzyme Inhibition
They have been used as enzyme inhibitors, such as carbonic anhydrase inhibitors and cholinesterase inhibitors, which can be applied in various therapeutic areas .
Mechanism of Action
The mechanism of action of triazole-based drugs often involves interaction with enzymes or receptors in biological systems . For example, some antifungal triazoles work by inhibiting the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(4-methoxyphenyl)-morpholin-4-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-11-18-17-21(19-11)16(22)15(25-17)14(20-7-9-24-10-8-20)12-3-5-13(23-2)6-4-12/h3-6,14,22H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQHSYIFSRVFPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCOCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol |
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